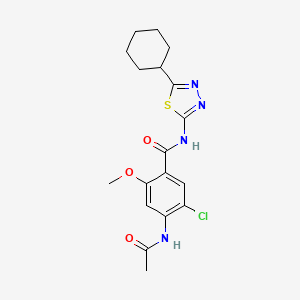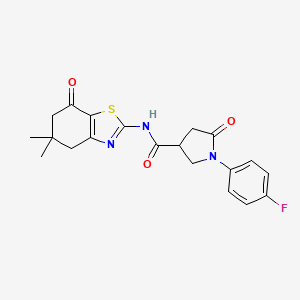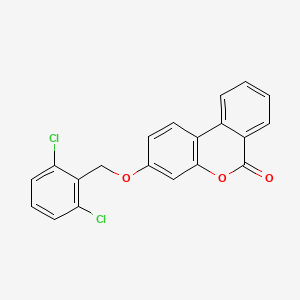
2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a benzenesulfonyl group attached to an acetamide moiety, with a 4-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(4-methylpyridin-2-yl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The 4-methylpyridin-2-yl group can enhance binding affinity and specificity through π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyridin-2-yl)acetamide: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.
Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl compounds but lacks the acetamide moiety.
N-(4-Methylpyridin-2-yl)acetamide: Similar structure but without the benzenesulfonyl group, leading to different chemical properties.
Uniqueness
2-(Benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of both the benzenesulfonyl and 4-methylpyridin-2-yl groups, which confer specific chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-8-15-13(9-11)16-14(17)10-20(18,19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17) |
InChI Key |
GQEKKOZDZUZQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide](/img/structure/B11164248.png)
![1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164256.png)
![2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B11164262.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11164295.png)

![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11164309.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide](/img/structure/B11164315.png)


![6-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11164319.png)
![5-hydroxy-3,4,7-trimethyl-6-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B11164322.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide](/img/structure/B11164327.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]glycine](/img/structure/B11164331.png)
